6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound with a fused imidazo[1,2-a]pyridine core. Its molecular formula is C₉H₇FN₂O₂, with a molecular weight of 194.17 g/mol . The fluorine atom at position 6 and the methyl group at position 8 contribute to its electronic and steric properties, influencing its reactivity and biological interactions. For instance, 6-fluoroimidazo[1,2-a]pyridine derivatives have been explored for urease inhibition and as intermediates in decarboxylative cross-coupling reactions .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
6-fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-2-6(10)4-12-7(9(13)14)3-11-8(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
WTDTTZUGRJTPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Involving the reaction of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: Utilizing a combination of different reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: Employing oxidizing agents to couple intermediates and form the imidazo[1,2-a]pyridine core.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic environments, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups in the structure enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity . This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural analogs of imidazo[1,2-a]pyridine-3-carboxylic acids:
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl, CF₃) reduce reactivity in decarboxylative reactions due to decreased electron density at the carboxylate group .
- Bulky substituents (e.g., 2-Ph) may enhance steric hindrance but improve biological activity, as seen in anti-inflammatory studies .
Key Trends :
- Aromatic substituents (e.g., 2-Ph) improve anti-inflammatory activity by interacting with hydrophobic pockets in target proteins .
Industrial and Pharmacokinetic Considerations
- Scalability : The decarboxylative coupling of imidazo[1,2-a]pyridine-3-carboxylic acids is scalable (85% yield on 1.0 g scale) , but fluorine substitution requires optimized conditions due to lower reactivity .
- Solubility : Chloro and trifluoromethyl derivatives exhibit lower aqueous solubility, necessitating formulation adjustments for drug delivery .
Biological Activity
6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with a unique imidazo-pyridine structure. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative studies with structurally similar compounds.
- Molecular Weight : 194.16 g/mol
- CAS Number : 1427366-73-1
- Structural Features : Contains a fluorine atom at the 6-position and a methyl group at the 8-position of the imidazo ring, contributing to its distinct chemical properties .
Biological Activity Overview
Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. The compound's activity is primarily attributed to its ability to inhibit tubulin polymerization, a crucial process for cell division.
The compound acts by binding to tubulin, inhibiting its polymerization into microtubules. This disruption leads to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have shown IC50 values ranging from 80–200 nM against various cancer cell lines such as HCT-15 and HeLa .
Structure-Activity Relationship (SAR)
The placement of substituents on the imidazole ring significantly affects biological activity. For example:
- Aliphatic groups on the imidazole nitrogen can enhance potency.
- Replacement of imidazole with other functional groups often results in decreased activity .
Comparative Studies
Comparative studies with similar compounds reveal insights into the unique activity of this compound. The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | CAS Number | Molecular Formula | Key Features | IC50 (nM) |
|---|---|---|---|---|
| 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | 1159828-93-9 | C9H7FN2O2 | Lacks methyl group at position 8 | Not available |
| 8-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | 1508848-76-7 | C9H6ClFN2O2 | Contains chlorine instead of methyl at position 8 | Not available |
| 5-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Not available | C9H7FN2O2 | Fluorine at position 5 instead of position 6 | Not available |
These compounds are significant for understanding the impact of structural variations on biological activity.
Case Studies
Several case studies highlight the effectiveness of imidazole derivatives in cancer treatment:
- Study on Tubulin Inhibition : A study demonstrated that related compounds inhibited porcine brain tubulin polymerization with IC50 values significantly lower than standard drugs like colchicine .
- Xenograft Models : In murine xenograft models using HCT116 cells, administration of similar compounds resulted in dose-dependent inhibition of EGFR phosphorylation and subsequent tumor growth suppression .
Q & A
Q. What are the primary synthetic routes for 6-fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid?
The synthesis typically involves cyclization of fluorinated pyridine precursors with imidazole derivatives. A two-step method (patented for analogous compounds) uses halogenated pyridines and imidazole intermediates under catalytic conditions. For example, Fan et al. (2014) describe a process for 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid via condensation of 2-aminopyridine with ethyl 2-bromo-2-fluoroacetate in the presence of potassium carbonate . Optimization of solvent systems (e.g., ethanol or dimethoxyethane) and temperature control (80–100°C) is critical for high yields .
Q. How does the fluorine substituent at position 6 influence the compound’s reactivity?
Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the imidazo[1,2-a]pyridine core and directing regioselective reactions (e.g., nucleophilic substitutions at position 2 or 3). Comparative studies of chloro- and bromo-analogs suggest fluorine’s smaller atomic radius reduces steric hindrance, facilitating functionalization at adjacent positions .
Q. What analytical techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~160–170 ppm for carboxylic acid protons) to confirm substituent positions .
- HRMS : High-resolution mass spectrometry to validate molecular weight and fragmentation patterns .
- IR spectroscopy : Peaks near 1700 cm⁻¹ confirm the carboxylic acid group .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
Utilize microwave-assisted synthesis or flow chemistry to enhance reaction efficiency. Evidence from Friedel-Crafts acylation studies shows that Lewis acid catalysts (e.g., AlCl₃) and solvent polarity adjustments (e.g., dichloromethane) improve regioselectivity and reduce byproducts . Computational pre-screening of reaction pathways (e.g., via DFT calculations) can identify optimal conditions for sterically hindered intermediates .
Q. What is the impact of methyl and fluorine substituents on biological activity?
Methyl groups at position 8 enhance lipophilicity, potentially improving membrane permeability. Fluorine at position 6 may modulate electronic effects on the carboxylic acid, affecting binding affinity in enzyme inhibition assays. Comparative data from bromo- and chloro-analogs suggest fluorine’s unique role in reducing metabolic degradation .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
Molecular docking studies (e.g., AutoDock Vina) can predict interactions with target proteins like kinases or GPCRs. QSAR models trained on imidazo[1,2-a]pyridine derivatives help correlate substituent properties (e.g., logP, polar surface area) with bioavailability .
Q. How should researchers address contradictions in biological activity data across analogs?
Perform meta-analyses of bioassay results from structurally similar compounds (e.g., 6-chloro and 6-bromo derivatives). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or assay protocols. Standardized MIC (Minimum Inhibitory Concentration) testing under controlled pH and temperature conditions is advised .
Q. What strategies optimize solubility for in vivo studies?
Q. How can regioselective modifications be achieved at position 3?
Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ catalysis in anhydrous dichloromethane) selectively functionalizes position 3. This method avoids side reactions at positions 2 or 6, as demonstrated in acetylated imidazo[1,2-a]pyridine derivatives .
Q. What are the implications of conflicting cytotoxicity data in cancer cell lines?
Variability may stem from differences in cell line genetic backgrounds or assay endpoints (e.g., apoptosis vs. necrosis). Validate results using orthogonal assays (e.g., ATP-based viability and caspase-3 activation). Cross-reference with transcriptomic data to identify gene expression patterns influencing compound sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
